4-(2,2-Dimethylpropanoyl)thiobenzaldehyde
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Overview
Description
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde core with a 2,2-dimethylpropanoyl group attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-t-butylthiobenzaldehyde: A stable thiobenzaldehyde derivative with similar structural features.
{2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid: Another compound with a 2,2-dimethylpropanoyl group, used in different applications.
Uniqueness
4-(2,2-Dimethylpropanoyl)thiobenzaldehyde is unique due to its specific substitution pattern and the presence of both a thiobenzaldehyde and a 2,2-dimethylpropanoyl group.
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)11(13)10-6-4-9(8-14)5-7-10/h4-8H,1-3H3 |
InChI Key |
KYHFRNYPTHULIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
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